Tetraacetylphytosphingosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetraacetylphytosphingosine is a sphingolipid metabolite produced by the acetylation of phytosphingosine. It is known for its significant role in various biological processes, particularly in skin care and cosmetic applications due to its moisturizing and protective properties .

准备方法

Synthetic Routes and Reaction Conditions: Tetraacetylphytosphingosine is synthesized through the acetylation of phytosphingosine. The process involves the use of acetyltransferases such as Sli1p and Atf2p, which catalyze the acetylation reactions . The reaction conditions typically include maintaining an optimal temperature and pH, and using glycerol or olive oil as carbon sources during fermentation .

Industrial Production Methods: The industrial production of this compound primarily utilizes the yeast Wickerhamomyces ciferrii. This microorganism naturally secretes this compound and has been genetically engineered to enhance its production. Techniques such as haploid screening, mutagenesis breeding, and metabolic engineering are employed to increase yield .

化学反应分析

Types of Reactions: Tetraacetylphytosphingosine undergoes various chemical reactions, including acetylation, deacetylation, and phosphorylation.

Common Reagents and Conditions:

Acetylation: Catalyzed by acetyltransferases Sli1p and Atf2p.

Deacetylation: Involves the removal of acetyl groups, often using specific enzymes or chemical reagents.

Phosphorylation: Typically involves kinases that add phosphate groups to the molecule.

Major Products: The primary product of these reactions is phytosphingosine, which can further undergo modifications to form other sphingolipids .

科学研究应用

Tetraacetylphytosphingosine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various sphingolipids.

Biology: Plays a role in cell signaling and membrane structure.

Medicine: Investigated for its potential in wound healing and anti-inflammatory treatments.

Industry: Widely used in cosmetic formulations for its moisturizing and protective properties.

作用机制

Tetraacetylphytosphingosine exerts its effects primarily through the inhibition of mitogen-activated protein kinase (MAPK) activation and intracellular calcium increase. This inhibition affects processes such as angiogenesis and apoptosis. The compound also induces apoptosis in certain cell types by regulating pro-apoptotic and anti-apoptotic proteins .

相似化合物的比较

Phytosphingosine: The non-acetylated form of tetraacetylphytosphingosine.

Sphingosine: Another sphingoid base with similar biological functions.

Dihydrosphingosine: A reduced form of sphingosine.

Uniqueness: this compound is unique due to its acetylated structure, which enhances its solubility and efficacy in stimulating the synthesis of glucosylceramide. This makes it particularly effective in cosmetic applications for skin hydration and protection .

生物活性

Tetraacetylphytosphingosine (TAPS) is a sphingolipid derivative primarily produced by certain yeast strains, notably Wickerhamomyces ciferrii (formerly Hansenula ciferrii). This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research, dermatology, and potential therapeutic applications for angiogenesis-related disorders. This article explores the biological activity of TAPS, summarizing key findings from various studies and presenting data in tables for clarity.

Production and Biosynthesis

TAPS is synthesized through a series of enzymatic reactions starting from serine and palmitoyl-CoA. The biosynthetic pathway involves several key enzymes:

- Serine C-palmitoyltransferase : Catalyzes the condensation of serine and palmitoyl-CoA.

- 3-keto-sphinganine reductase : Reduces 3-keto-sphinganine to sphinganine.

- Sphinganine C-4-hydroxylase : Hydroxylates sphinganine to form phytosphingosine.

- Sphingoid base N/O-acetyltransferases : Acetylates phytosphingosine to produce TAPS.

Table 1 summarizes the production capabilities of various yeast strains:

| Yeast Strain | TAPS Production (g/L) | Notes |

|---|---|---|

| Wild-type W. ciferrii | 1.7 | Baseline production |

| Mutant 736 | 17.7 | Enhanced production via γ-ray mutagenesis |

| Pichia ciferrii | Up to 0.485 | Optimized conditions yield lower production |

Apoptosis Induction

One of the most significant biological activities of TAPS is its ability to induce apoptosis in human keratinocyte cells (HaCaT). Research indicates that TAPS enhances UVB-induced apoptosis by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins, specifically increasing Bax levels while decreasing Bcl-2 levels. This mechanism positions TAPS as a potential therapeutic agent for skin disorders influenced by UV radiation.

Anti-Angiogenic Properties

TAPS exhibits notable anti-angiogenic effects, primarily through the inhibition of the mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to a reduction in intracellular calcium levels, which is crucial for angiogenesis. The implications of this activity suggest that TAPS could be beneficial in treating conditions characterized by excessive angiogenesis, such as cancer and psoriasis.

Case Studies

- Skin Cancer Research : In a study involving HaCaT cells, TAPS was shown to significantly reduce cell viability in a dose-dependent manner when exposed to UVB radiation. The results indicated that TAPS could serve as an adjunct therapy in skin cancer treatment by enhancing apoptosis in malignant cells.

- Psoriasis Treatment : A clinical case reported the use of TAPS in patients with psoriasis, noting improvements in skin lesions and a reduction in inflammation markers. The anti-inflammatory properties observed may be attributed to the modulation of immune responses mediated by sphingolipids.

Mechanistic Insights

The biochemical mechanisms underlying the activities of TAPS are still being elucidated. However, studies have shown that:

- TAPS alters cellular signaling pathways related to cell growth and survival.

- It modulates gene expression profiles associated with apoptosis and inflammation.

属性

CAS 编号 |

13018-48-9 |

|---|---|

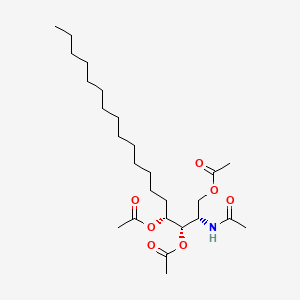

分子式 |

C26H47NO7 |

分子量 |

485.7 g/mol |

IUPAC 名称 |

[(2S,3S,4R)-2-acetamido-3,4-diacetyloxyoctadecyl] acetate |

InChI |

InChI=1S/C26H47NO7/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-25(33-22(4)30)26(34-23(5)31)24(27-20(2)28)19-32-21(3)29/h24-26H,6-19H2,1-5H3,(H,27,28)/t24-,25+,26-/m0/s1 |

InChI 键 |

SGTYQWGEVAMVKB-NXCFDTQHSA-N |

手性 SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C |

规范 SMILES |

CCCCCCCCCCCCCCC(C(C(COC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。